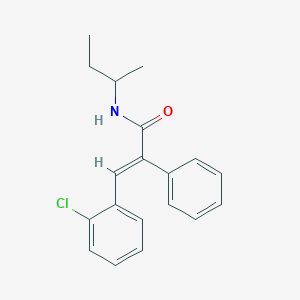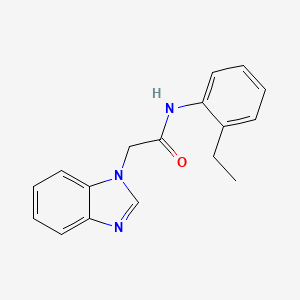
1-(phenylsulfonyl)decahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenylsulfonyl)decahydroquinolin-4-ol is a chemical compound that has gained significant attention in scientific research. It is an organic compound that is commonly known as QS11, which is a small molecule inhibitor of the Hedgehog signaling pathway. The Hedgehog signaling pathway is a critical pathway that regulates the development of various tissues and organs in the human body. The pathway is also involved in the development of several diseases, including cancer. QS11 has been found to inhibit the Hedgehog signaling pathway, making it a potential therapeutic agent in the treatment of cancer.
Mecanismo De Acción
QS11 inhibits the Hedgehog signaling pathway by binding to and stabilizing the protein SMO (smoothened). SMO is a critical component of the Hedgehog signaling pathway, and its activation is necessary for the pathway to function correctly. QS11 stabilizes SMO in an inactive conformation, preventing its activation and inhibiting the Hedgehog signaling pathway.
Biochemical and physiological effects:
QS11 has been found to have several biochemical and physiological effects. Inhibition of the Hedgehog signaling pathway by QS11 has been shown to decrease the proliferation of cancer cells and induce apoptosis (programmed cell death). QS11 has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QS11 has several advantages for use in lab experiments. It is readily available and has a high purity, making it easy to use in experiments. QS11 has also been extensively studied, and its mechanism of action is well understood. However, QS11 also has limitations. It is a small molecule inhibitor, and its effects may not be specific to the Hedgehog signaling pathway. QS11 may also have off-target effects, making it challenging to interpret experimental results.
Direcciones Futuras
Several future directions for the study of QS11 are possible. QS11 can be studied further to determine its potential use in the treatment of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. QS11 can also be studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of more specific inhibitors of the Hedgehog signaling pathway may also be possible, improving the efficacy and specificity of the treatment.
Métodos De Síntesis
The synthesis of QS11 involves a multi-step process that starts with the reaction of 1,5-dibromopentane with sodium hydride to form the intermediate compound 1,5-pentanedithiol. The intermediate compound is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the final product, QS11. The synthesis of QS11 has been optimized to improve the yield and purity of the compound, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
QS11 has been extensively studied for its potential use in cancer therapy. The Hedgehog signaling pathway is known to be involved in the development of several types of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. QS11 has been found to inhibit the Hedgehog signaling pathway, making it a potential therapeutic agent in the treatment of these cancers. QS11 has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-3,6-7,13-15,17H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCAFVCFAVJLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5370096.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5370104.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,6-dihydroxybenzamide](/img/structure/B5370116.png)
![5-(2-phenylethyl)-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5370123.png)

![6-methyl-4-{[(6-methyl-1H-benzimidazol-2-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5370140.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5370147.png)

![1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5370153.png)
![7-(2,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5370156.png)
![methyl (methyl{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)acetate](/img/structure/B5370161.png)
![1-(2,3-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5370165.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370182.png)
![methyl 4-methyl-3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5370190.png)